2-[2-(3-methoxyphenyl)-1,3-thiazol-4-yl]-N-[(2E)-5-(2-methylpropyl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide
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Overview
Description
2-[2-(3-methoxyphenyl)-1,3-thiazol-4-yl]-N-[(2E)-5-(2-methylpropyl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide is a complex organic compound that features a thiazole ring and a thiadiazole ring. These heterocyclic structures are known for their diverse biological activities and are commonly found in various pharmacologically active molecules .
Preparation Methods
The synthesis of 2-[2-(3-methoxyphenyl)-1,3-thiazol-4-yl]-N-[(2E)-5-(2-methylpropyl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide typically involves multi-step reactions. The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides . The thiadiazole ring can be formed by the cyclization of thiosemicarbazides with carboxylic acids or their derivatives . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Scientific Research Applications
2-[2-(3-methoxyphenyl)-1,3-thiazol-4-yl]-N-[(2E)-5-(2-methylpropyl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules with potential biological activities.
Biology: Studied for its potential antimicrobial, antifungal, and antiviral properties.
Medicine: Investigated for its potential as an anti-inflammatory, analgesic, and anticancer agent.
Industry: Utilized in the development of new materials with specific properties, such as dyes and polymers.
Mechanism of Action
The mechanism of action of this compound involves its interaction with various molecular targets and pathways. The thiazole and thiadiazole rings can interact with enzymes and receptors in biological systems, potentially inhibiting or activating specific biochemical pathways . These interactions can lead to various pharmacological effects, such as antimicrobial or anticancer activities .
Comparison with Similar Compounds
Similar compounds include other thiazole and thiadiazole derivatives, such as:
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole ring.
Abafungin: An antifungal drug with a thiazole ring.
Tiazofurin: An antineoplastic drug with a thiadiazole ring. The uniqueness of 2-[2-(3-methoxyphenyl)-1,3-thiazol-4-yl]-N-[(2E)-5-(2-methylpropyl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide lies in its specific combination of thiazole and thiadiazole rings, which may confer unique biological activities and pharmacological properties.
Properties
Molecular Formula |
C18H20N4O2S2 |
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Molecular Weight |
388.5 g/mol |
IUPAC Name |
2-[2-(3-methoxyphenyl)-1,3-thiazol-4-yl]-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]acetamide |
InChI |
InChI=1S/C18H20N4O2S2/c1-11(2)7-16-21-22-18(26-16)20-15(23)9-13-10-25-17(19-13)12-5-4-6-14(8-12)24-3/h4-6,8,10-11H,7,9H2,1-3H3,(H,20,22,23) |
InChI Key |
XCJQWMZGZKRNSP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=NN=C(S1)NC(=O)CC2=CSC(=N2)C3=CC(=CC=C3)OC |
Origin of Product |
United States |
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